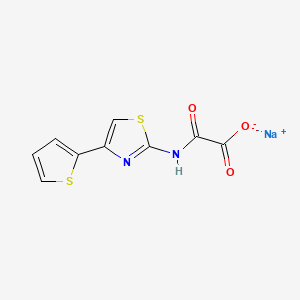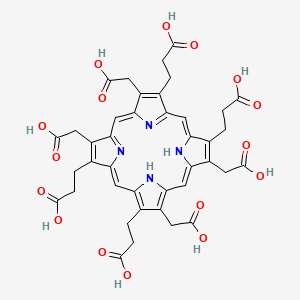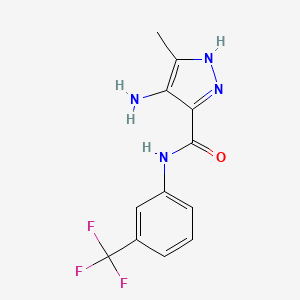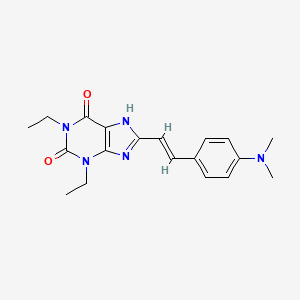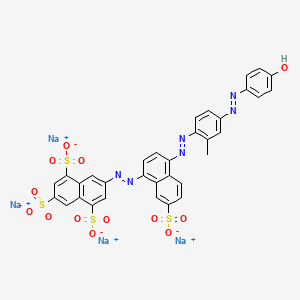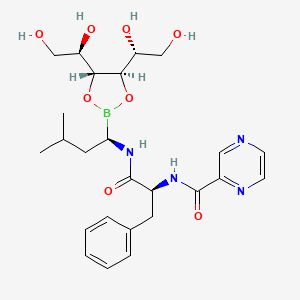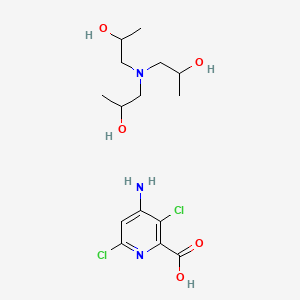
Aminopyralid-tris(2-hydroxypropyl)ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminopyralid-tris(2-hydroxypropyl)ammonium is a chemical compound with the molecular formula C14H24Cl2N2O5. It is a derivative of aminopyralid, a pyridine carboxylic acid herbicide known for its systemic activity and selectivity towards broadleaf weeds. This compound is primarily used in agricultural settings to control invasive weed species, ensuring the health and productivity of crops.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aminopyralid-tris(2-hydroxypropyl)ammonium involves the reaction of aminopyralid with tris(2-hydroxypropyl)amine. The process typically includes the following steps:
Preparation of Aminopyralid: Aminopyralid is synthesized through the chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Reaction with Tris(2-hydroxypropyl)amine: Aminopyralid is then reacted with tris(2-hydroxypropyl)amine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Amine Reaction: The chlorinated product is then reacted with tris(2-hydroxypropyl)amine in industrial reactors, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Aminopyralid-tris(2-hydroxypropyl)ammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated compounds and other substituted derivatives.
科学的研究の応用
Aminopyralid-tris(2-hydroxypropyl)ammonium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its bioactivity.
Industry: Utilized in the formulation of herbicides and other agrochemical products.
作用機序
Aminopyralid-tris(2-hydroxypropyl)ammonium exerts its effects through the following mechanisms:
Auxin-like Activity: Mimics the action of natural plant hormones (auxins), disrupting normal plant growth and development.
Molecular Targets: Binds to auxin receptors in plants, leading to uncontrolled cell division and growth.
Pathways Involved: Interferes with the auxin signaling pathway, causing abnormal growth patterns and ultimately plant death.
類似化合物との比較
Similar Compounds
Aminopyralid: The parent compound, used widely as a herbicide.
Clopyralid: Another pyridine carboxylic acid herbicide with similar properties.
Picloram: A related compound with systemic herbicidal activity.
Uniqueness
Aminopyralid-tris(2-hydroxypropyl)ammonium is unique due to its enhanced solubility and stability compared to its parent compound, aminopyralid. This makes it more effective in certain applications, particularly in formulations requiring high solubility and stability.
特性
CAS番号 |
566191-89-7 |
|---|---|
分子式 |
C15H25Cl2N3O5 |
分子量 |
398.3 g/mol |
IUPAC名 |
4-amino-3,6-dichloropyridine-2-carboxylic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO3.C6H4Cl2N2O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;7-3-1-2(9)4(8)5(10-3)6(11)12/h7-9,11-13H,4-6H2,1-3H3;1H,(H2,9,10)(H,11,12) |
InChIキー |
SLYAVQCIBHSIQW-UHFFFAOYSA-N |
正規SMILES |
CC(CN(CC(C)O)CC(C)O)O.C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



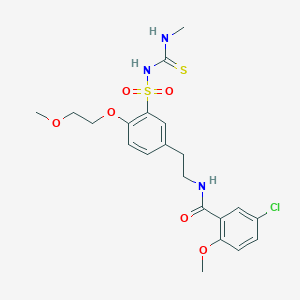
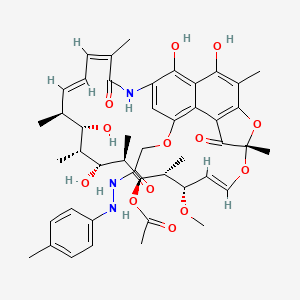
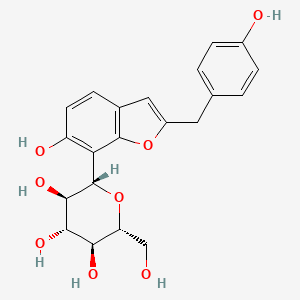
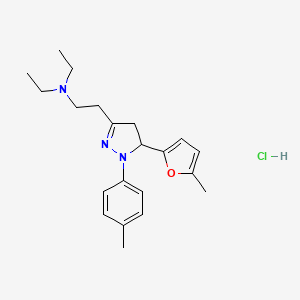
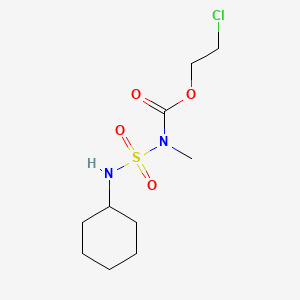
![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
